Product packaging for (±)-Fluoxetine-d5 Oxalate (phenyl-d5)(Cat. No.:CAS No. 1219804-82-6)

(±)-Fluoxetine-d5 Oxalate (phenyl-d5)

Cat. No.: B602643
CAS No.: 1219804-82-6
M. Wt: 404.4 g/mol
InChI Key: CKOSCBUBUNGPOY-CERKJNTMSA-N
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Description

Significance of Isotopic Labeling in Advanced Chemical and Pharmacological Research

Isotopic labeling is a technique where an atom within a molecule is replaced by its isotope, an atom of the same element with a different number of neutrons. This subtle change in mass allows researchers to "tag" and track molecules without significantly altering their chemical properties. cerilliant.com The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is particularly advantageous as they are non-radioactive and safe for a wide range of studies. medchemexpress.com

In pharmacological research, isotopic labeling is instrumental in a variety of applications:

Metabolic Studies: Labeled compounds enable the precise tracking of a drug's metabolic pathways, helping to identify and quantify its metabolites. sigmaaldrich.com

Pharmacokinetic Analysis: By using isotopically labeled drugs, researchers can accurately determine the absorption, distribution, metabolism, and excretion (ADME) profiles of a compound. lgcstandards.com

Quantitative Analysis: Deuterated compounds are frequently used as internal standards in mass spectrometry-based bioanalysis, leading to more accurate and reliable quantification of the target drug in biological matrices like plasma and urine. cymitquimica.comnih.gov

Contextual Role of Fluoxetine (B1211875) as a Reference Compound in Neuropharmacology Research

Fluoxetine, widely known by its former trade name Prozac, was a landmark development in the treatment of depression and other psychiatric disorders. frontiersin.org As the first selective serotonin (B10506) reuptake inhibitor (SSRI) to gain widespread use, it has become a benchmark compound in neuropharmacology. nih.gov Its primary mechanism of action is the inhibition of the serotonin transporter, leading to increased levels of the neurotransmitter serotonin in the synaptic cleft. nih.gov

Due to its well-characterized pharmacological profile, fluoxetine serves as a crucial reference standard in:

The development and screening of new antidepressant medications.

Research into the neurobiology of depression and other mood disorders.

Studies investigating the role of the serotonergic system in various physiological and pathological processes.

Fundamental Principles and Research Rationale for Deuterium Substitution in Chemical Entities

The substitution of hydrogen with its heavier isotope, deuterium, is a key strategy in the design of internal standards for quantitative analysis. The rationale behind this approach is rooted in the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolic reactions that involve the cleavage of this bond.

However, for the purpose of an internal standard, the primary advantage of deuterium substitution lies in its mass difference. A deuterated analog of a drug will have a higher molecular weight than the non-deuterated (or "light") version. In mass spectrometry, this mass difference allows the deuterated internal standard to be easily distinguished from the analyte of interest, while still co-eluting chromatographically and exhibiting similar ionization efficiency. This co-elution and similar behavior during sample preparation and analysis help to correct for any variations or losses that may occur, thereby ensuring the accuracy of the quantification.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1219804-82-6

Molecular Formula

C19H20F3NO5

Molecular Weight

404.4 g/mol

IUPAC Name

N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid

InChI

InChI=1S/C17H18F3NO.C2H2O4/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;3-1(4)2(5)6/h2-10,16,21H,11-12H2,1H3;(H,3,4)(H,5,6)/i2D,3D,4D,5D,6D;

InChI Key

CKOSCBUBUNGPOY-CERKJNTMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].C(=O)(C(=O)O)O

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O

Purity

95% by HPLC; 98% atom D

Related CAS

114414-02-7 (unlabelled)
1173020-43-3 (hydrocholoride)

Synonyms

N-Methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine Oxalate

tag

Fluoxetine Impurities

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of ± Fluoxetine D5 Oxalate Phenyl D5

Advanced Synthetic Pathways for Deuterated Fluoxetine (B1211875) Derivatives

The synthesis of (±)-Fluoxetine-d5 Oxalate (B1200264) is a multi-step process that demands precision in both the incorporation of the isotopic label and the control of stereochemistry, culminating in the formation of the stable oxalate salt.

Stereoselective Synthesis Considerations for (±)-Fluoxetine Precursors

Although the final product is a racemic mixture, the synthetic strategies for fluoxetine are deeply rooted in stereoselective methods. The core of fluoxetine's structure is a 3-amino-1-phenylpropanol backbone. The key chiral center is the carbon atom bearing the hydroxyl group. Numerous enantioselective syntheses have been developed to produce either the (R) or (S) enantiomer of fluoxetine, which were found to have only slight differences in their activity. wilkes.edu

These syntheses often employ chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions. scielo.br For instance, a well-established method involves the asymmetric reduction of a propiophenone (B1677668) precursor to yield a chiral alcohol. researchgate.net Another prominent strategy is the catalytic asymmetric allylation of benzaldehyde, using catalysts like the Maruoka catalyst, to produce a chiral homoallylic alcohol with high enantiomeric excess. scielo.brresearchgate.net This alcohol is then further elaborated through several steps, including conversion to an amine, to form the desired N-methyl-3-phenyl-3-hydroxypropylamine intermediate. scielo.br While these methods are designed for enantiopure synthesis, the preparation of the racemic (±)-fluoxetine can be achieved by using achiral reagents or by mixing equal amounts of the (R) and (S) enantiomers.

A common precursor for the synthesis is 3-dimethylamino-1-phenylpropanol, which can be formed by the reduction of 3-dimethylaminopropiophenone using sodium borohydride. acs.org This alcohol serves as a crucial intermediate for the subsequent etherification step.

Specific Strategies for Phenyl-d5 Labeling Incorporation

The introduction of the pentadeuterated phenyl group is a critical step that defines the isotopic identity of the final compound. This is typically achieved by using a deuterated starting material in the initial stages of the synthesis. A common and effective precursor for this purpose is phenyl-d5-boronic acid or a derivative thereof. chemicalbook.comnih.gov

A plausible synthetic route begins with bromobenzene-d5 (B116778). This is converted into a highly reactive organometallic intermediate, such as a Grignard reagent (phenyl-d5-magnesium bromide) or an organolithium species. This reagent is then reacted with a suitable electrophile, like 3-(methylamino)propanal, to form the deuterated alcohol precursor, (±)-N-methyl-3-(phenyl-d5)-3-hydroxypropylamine.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, can be employed. In this approach, phenyl-d5-boronic acid is coupled with an appropriate partner containing the rest of the fluoxetine scaffold. chemicalbook.com The synthesis of phenyl-d5-boronic acid itself can be accomplished by reacting bromobenzene-d5 with n-butyllithium followed by quenching with triethyl borate (B1201080) and subsequent hydrolysis. chemicalbook.com The final key step in forming the fluoxetine-d5 free base is the etherification of the deuterated alcohol precursor with 4-chlorobenzotrifluoride, typically using a strong base like sodium hydride or potassium tert-butoxide. scielo.bracs.org

Chemical Derivatization Techniques for Oxalate Salt Formation

The final step in the preparation of the title compound is the conversion of the oily free base, (±)-N-methyl-3-(phenyl-d5)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine, into a stable, crystalline solid. The formation of an oxalate salt is a widely used technique for the purification and handling of amine-containing pharmaceuticals. synzeal.com

The procedure is a straightforward acid-base reaction. Typically, the fluoxetine-d5 free base is dissolved in a suitable organic solvent, such as isopropyl alcohol (IPA) or ethyl acetate. sciencemadness.orggoogle.com A stoichiometric amount of anhydrous oxalic acid, dissolved in the same or a compatible solvent, is then added to the amine solution. sciencemadness.org The reaction often results in the precipitation of the (±)-Fluoxetine-d5 Oxalate salt. sciencemadness.org In cases where precipitation is slow or incomplete, the addition of a less polar co-solvent, like diethyl ether, can be used to induce crystallization. sciencemadness.org The resulting solid is then collected by filtration, washed with a solvent to remove any unreacted starting materials, and dried under vacuum to yield the pure oxalate salt. sciencemadness.orggoogle.com Mechanochemical methods, involving the grinding of the amine and oxalic acid together, also present a solvent-free alternative for salt formation. mdpi.com

Rigorous Characterization of Isotopic Purity and Enrichment

To ensure the utility of (±)-Fluoxetine-d5 Oxalate as an internal standard, its isotopic purity and the precise location of the deuterium (B1214612) atoms must be unequivocally verified. This is accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org

Mass Spectrometric Techniques for Deuterium Content Verification

High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is employed to analyze the molecular ion cluster. rsc.org The mass spectrum of an ideal sample of (±)-Fluoxetine-d5 would show a molecular ion peak that is 5 Daltons higher than that of unlabeled fluoxetine. The isotopic enrichment is calculated by analyzing the distribution of isotopic ions in the mass spectrum. rsc.org The percentage of the d5 species relative to other isotopic variants (d0 to d4) provides a quantitative measure of isotopic enrichment. rsc.orgnih.gov This analysis confirms that the compound has the desired level of deuteration, which is crucial for its function as a reliable internal standard in quantitative assays.

TechniqueParameter MeasuredPurpose
LC-MS/HR-MS Mass-to-charge (m/z) ratio of molecular ionConfirms the presence of five deuterium atoms.
Isotopic Distribution Analysis Relative intensity of isotopic peaks (d0, d1, d2, d3, d4, d5)Quantifies the percentage of isotopic enrichment. rsc.org

This interactive table summarizes the key mass spectrometric techniques used for deuterium content verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Position Confirmation

While mass spectrometry confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the specific location of the deuterium atoms. rsc.org For (±)-Fluoxetine-d5 Oxalate (phenyl-d5), NMR confirms that the isotopic labels are exclusively on the phenyl ring.

Two main NMR techniques are utilized:

Proton (¹H) NMR: In the ¹H NMR spectrum of a successfully synthesized sample, the signals corresponding to the protons on the phenyl ring (typically found in the aromatic region, ~7-8 ppm) should be absent or significantly diminished. The presence of any residual signal in this region can be used to quantify the small percentage of non-deuterated species. wikipedia.org

Deuterium (²H) NMR: This technique directly observes the deuterium nuclei. A ²H NMR spectrum will show a resonance in the aromatic region, confirming the presence of deuterium on the phenyl ring. wikipedia.orgsigmaaldrich.com Since the chemical environments are nearly identical, the chemical shift in ²H NMR is very similar to that in ¹H NMR. sigmaaldrich.com Although ²H NMR is less sensitive than ¹H NMR, it is an invaluable tool for direct confirmation of deuteration sites. wikipedia.orgsigmaaldrich.com

Additionally, ¹³C NMR can provide further evidence. The carbon atoms of the phenyl ring that are bonded to deuterium will show characteristic splitting patterns and isotopic shifts compared to the unlabeled compound, further confirming the site of labeling. nih.gov

Spectroscopic MethodExpected Observation for (±)-Fluoxetine-d5 Oxalate (phenyl-d5)Information Gained
¹H NMR Absence or significant reduction of signals in the aromatic phenyl region.Confirms replacement of protons with deuterium on the phenyl ring. wikipedia.org
²H NMR Presence of a signal in the aromatic region.Directly confirms the location of deuterium atoms on the phenyl ring. sigmaaldrich.com
¹³C NMR Isotopic shifts and altered splitting for the phenyl carbons.Provides secondary confirmation of the deuteration sites. nih.gov

This interactive table outlines the expected NMR spectroscopic data for the confirmation of isotopic position.

Utilization as an Internal Standard in Quantitative Analytical Methodologies

In quantitative analysis, an internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and quality controls. The ratio of the analyte's signal to the IS signal is plotted against the analyte concentration to create a calibration curve. (±)-Fluoxetine-d5 Oxalate is an exemplary internal standard, particularly for methods employing mass spectrometric detection. acanthusresearch.com Its use significantly mitigates variability inherent in sample preparation and analysis.

Biological matrices, such as plasma and urine, and environmental samples like wastewater, are inherently complex. clearsynth.comcabidigitallibrary.org They contain numerous endogenous and exogenous compounds that can interfere with the ionization of the target analyte in a mass spectrometer's source, a phenomenon known as the "matrix effect." clearsynth.com This effect can either suppress or enhance the analyte's signal, leading to inaccurate quantification. nih.gov

Because a stable isotope-labeled internal standard like (±)-Fluoxetine-d5 Oxalate co-elutes with the unlabeled analyte and shares nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. researchgate.netresearchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, leading to a more accurate and reliable measurement. Studies analyzing fluoxetine in wastewater have demonstrated the importance of this approach to overcome matrix-related challenges. cabidigitallibrary.orgresearchgate.net

Advanced Chromatographic-Mass Spectrometric Techniques

The combination of chromatography for separation and mass spectrometry for detection provides unparalleled selectivity and sensitivity. (±)-Fluoxetine-d5 Oxalate is central to the development and application of these advanced methods for fluoxetine analysis.

LC-MS/MS is the gold standard for quantifying drugs and their metabolites in biological fluids. mdpi.com Methods using (±)-Fluoxetine-d5 Oxalate as an internal standard have been extensively developed and validated for the determination of fluoxetine in human plasma. mdpi.comnih.gov

A typical LC-MS/MS method involves sample preparation, often through protein precipitation or solid-phase extraction, to remove interferences. nih.govijper.org The extract is then injected into a liquid chromatograph for separation, followed by detection with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, providing high specificity. For example, a common transition for fluoxetine is m/z 310 > 148, while for fluoxetine-d5, it is m/z 315.1 > 153. mdpi.com The short chromatographic run times, often under 5 minutes, increase the productivity of these analytical methods. nih.gov

Table 1: Examples of Published LC-MS/MS Method Parameters for Fluoxetine Analysis Using a Deuterated Internal Standard
Sample MatrixSample PreparationLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Human PlasmaSolid-Phase Extraction2 - 302 nih.gov
Human PlasmaProtein Precipitation0.25 - 500.25 mdpi.com
Human PlasmaLiquid-Liquid Extraction0.27 - 220.1 nih.gov
Human PlasmaProtein Precipitation0.25 - 40.000.27 ijper.org

Fluoxetine is a chiral molecule, marketed as a racemic mixture of its two enantiomers, (R)- and (S)-fluoxetine. nih.govmdpi.com These enantiomers exhibit similar activity but are metabolized differently in the body, leading to different plasma concentrations and potential differences in pharmacological effects. nih.gov Therefore, the ability to separate and quantify the individual enantiomers is of significant analytical interest.

Chiral liquid chromatography is employed to achieve this separation. chiraltech.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the chromatography column at different times. Polysaccharide-based CSPs are commonly used for this purpose. chiraltech.com The separated enantiomers are then detected by mass spectrometry, with their respective deuterated internal standards used for accurate quantification. Enantioselective analysis has been successfully applied to samples from pharmacokinetic studies and even environmental water samples to study stereoselective degradation. researchgate.netnih.gov

Table 2: Example Conditions for Chiral Separation of Fluoxetine Enantiomers
TechniqueChiral Selector/ColumnMobile PhaseDetectionReference
Normal Phase HPLCCHIRALPAK® IK (immobilized cellulosic-based CSP)Hexane-Ethanol-Diethylamine (95:5:0.1)UV 270 nm chiraltech.com
Capillary ElectrophoresisHeptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB)50 mM phosphate (B84403) buffer (pH 5.0)UV 230 nm nih.gov
GC-MSHYDRODEX β-6TBDM® (chiral GC column)Helium Carrier GasMS (SIM mode) nih.gov

Method Validation Parameters for Deuterated Analogs

Before an analytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate that it is reliable and reproducible for its intended purpose. youtube.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide detailed guidance on the parameters that must be evaluated. fda.gov When using a deuterated internal standard such as (±)-Fluoxetine-d5 Oxalate, these validation experiments confirm the robustness of the assay.

The key validation parameters include:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the measured concentration to the true value. Typically, the mean value should be within ±15% of the nominal value. ijper.org

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. The coefficient of variation (CV) should not exceed 15%. ijper.org

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. fda.gov

Recovery: The efficiency of the extraction process, comparing the analyte response from an extracted sample to that of a non-extracted standard.

Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage). nih.gov

Table 3: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria
ParameterDefinitionTypical Acceptance Criteria
AccuracyCloseness of determined value to the nominal concentration.Mean concentration at each QC level is within ±15% of the nominal value (±20% at LLOQ). ijper.orgresearchgate.net
PrecisionScatter of data within a run (intra-batch) and between runs (inter-batch).Coefficient of Variation (%CV) is ≤15% (≤20% at LLOQ). ijper.orgresearchgate.net
SelectivityAssesses interference from matrix components at the retention time of the analyte and IS.No significant interfering peaks at the retention times of the analyte and IS in blank samples. nih.gov
LinearityDemonstrates a proportional relationship between concentration and instrument response.Correlation coefficient (r) or coefficient of determination (r²) ≥ 0.99. nih.gov
StabilityEvaluates analyte stability under various conditions (freeze-thaw, bench-top, long-term).Mean concentration of stability samples should be within ±15% of nominal concentration. nih.gov

Implementation in Environmental Chemical Monitoring Research

The application of analytical methods incorporating (±)-Fluoxetine-d5 Oxalate extends beyond bioanalysis into environmental science. The presence of pharmaceuticals like fluoxetine in water systems is a growing environmental concern, necessitating sensitive methods for their detection and quantification.

Fluoxetine is considered a xenobiotic in environmental contexts. Its detection in water sources requires highly sensitive and selective analytical techniques due to the typically low concentrations and the complexity of the environmental matrix. Electron beam irradiation has been studied as a method for degrading fluoxetine in aqueous systems, with analytical monitoring confirming its removal. nih.gov The robust LC-MS/MS methods developed for plasma analysis, which rely on the d5-labeled internal standard, are directly applicable to the analysis of fluoxetine and its metabolites in various aqueous matrices, including wastewater and surface water. nih.gov These methods allow for accurate tracking of the parent compound and its degradation byproducts.

Effective sample preparation is critical for analyzing trace levels of pharmaceuticals in complex matrices like plasma or environmental water. Solid Phase Extraction (SPE) is a widely used technique to clean up and concentrate the sample prior to analysis. rcaap.pt The optimization of SPE protocols is greatly facilitated by the use of (±)-Fluoxetine-d5 Oxalate. By spiking the sample with the internal standard before extraction, the efficiency and consistency of the extraction process can be accurately monitored.

Different SPE sorbents, such as mixed-mode cation-exchange (MCX) and reversed-phase (C8 or C18) cartridges, have been evaluated to maximize the recovery of fluoxetine. nih.govnih.govmdpi.com Studies show that the recovery of the analyte and the internal standard are comparable, confirming that the deuterated standard effectively tracks the analyte throughout the extraction process. nih.govnih.gov This ensures that the final calculated concentration is accurate, even if absolute recovery is less than 100%.

Solid Phase Extraction (SPE) Protocols and Recovery Data

SPE SorbentMatrixAnalyte Recovery(±)-Fluoxetine-d5 RecoveryReference
Not specifiedHuman Plasma79.6% (excellent)71% nih.gov
Oasis MCXHuman Plasma63.04% - 79.39%61.25% nih.govnih.gov

Conclusion

(±)-Fluoxetine-d5 Oxalate (B1200264) (phenyl-d5) stands as a testament to the power of isotopic labeling in modern scientific research. Its use as an internal standard in sophisticated analytical techniques like LC/MS/MS allows for the precise and accurate quantification of fluoxetine (B1211875), a compound of immense importance in neuropharmacology. The foundational principles of deuterium (B1214612) substitution, combined with the established role of fluoxetine as a reference drug, make this deuterated analog an invaluable tool for researchers seeking to unravel the complexities of drug action and metabolism.

Investigations in in Vitro and Pre Clinical Metabolic Research

Elucidation of Biotransformation Pathways and Metabolite Identification

The primary metabolic pathway for fluoxetine (B1211875) is N-demethylation to its active metabolite, norfluoxetine (B159337), a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes. nih.govclinpgx.orgresearchgate.net The use of (±)-Fluoxetine-d5 Oxalate (B1200264) (phenyl-d5) in metabolic studies allows for precise tracing and quantification of the parent compound and its metabolites.

Application in In Vitro Systems: Liver Microsomes, S9 Fractions, and Hepatocytes

In vitro hepatic systems are indispensable for predicting a drug's metabolic fate in the liver. nih.gov These systems include liver microsomes, S9 fractions, and hepatocytes, each offering a different level of complexity and enzymatic activity.

Liver Microsomes : These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly CYP450s. nih.gov They are a standard tool for studying the oxidative metabolism of drugs. youtube.com In the context of (±)-Fluoxetine-d5 Oxalate, microsomes would be used to investigate its conversion to deuterated norfluoxetine.

S9 Fractions : This is the supernatant fraction of a liver homogenate obtained by centrifugation at 9000g. wikipedia.org It contains both microsomal and cytosolic enzymes, thus encompassing both Phase I and Phase II metabolic reactions. nih.govwikipedia.orgcreative-bioarray.com This makes the S9 fraction suitable for a more comprehensive metabolic profile, including potential conjugation reactions. taylorandfrancis.com A study on unlabeled fluoxetine utilized rat liver S9 fraction to successfully metabolize the drug and identify its metabolites. nih.gov

Hepatocytes : These are intact liver cells that contain a full complement of metabolic enzymes and cofactors, offering the closest in vitro representation of the liver's metabolic function. nih.govnih.gov Studies using primary mouse hepatocytes have been employed to investigate the effects of fluoxetine on hepatic lipid metabolism. nih.govnih.gov Using hepatocytes for (±)-Fluoxetine-d5 Oxalate studies would provide a holistic view of its biotransformation, including uptake, metabolism, and potential efflux.

Mapping of Phase I and Phase II Metabolic Reactions

Drug metabolism is broadly categorized into Phase I and Phase II reactions. fiveable.melongdom.org

Phase I Metabolism : These are functionalization reactions that introduce or expose polar groups. For fluoxetine, the main Phase I reaction is N-demethylation to form norfluoxetine, mediated by several CYP isoforms, including CYP2D6, CYP2C9, CYP2C19, and CYP3A4. nih.govclinpgx.orgnih.gov Another reported pathway is O-dealkylation, which leads to the formation of p-trifluoromethylphenol. nih.gov Since the deuteration in (±)-Fluoxetine-d5 Oxalate is on the phenyl ring and not the N-methyl group, the primary N-demethylation pathway is expected to proceed, yielding deuterated norfluoxetine.

Phase II Metabolism : These are conjugation reactions where an endogenous molecule is added to the drug or its Phase I metabolite to increase water solubility and facilitate excretion. drughunter.com For fluoxetine, a minor pathway involves conjugation, with less than 10% of the drug being excreted as fluoxetine glucuronide. clinpgx.org The primary metabolite, norfluoxetine, can also undergo further metabolism.

The table below summarizes the key metabolic reactions for fluoxetine, which are studied for its deuterated analogue.

Phase Reaction Primary Enzymes Metabolite
Phase IN-demethylationCYP2D6, CYP2C9, CYP2C19, CYP3A4Norfluoxetine
Phase IO-dealkylationNot fully specifiedp-trifluoromethylphenol
Phase IIGlucuronidationUGTsFluoxetine glucuronide

Identification of Deuterated Norfluoxetine Metabolites

The principal active metabolite of fluoxetine is norfluoxetine. clinpgx.orgresearchgate.net Consequently, the metabolism of (±)-Fluoxetine-d5 Oxalate is expected to produce deuterated norfluoxetine (norfluoxetine-d5). The identification and quantification of norfluoxetine-d5 are crucial for understanding the metabolic profile of the parent deuterated drug. Norfluoxetine-d5 is commercially available and is often used as an internal standard for the quantification of norfluoxetine in biological samples using methods like GC-MS or LC-MS. caymanchem.com The presence of the stable isotope label allows for clear differentiation from any endogenously present, unlabeled norfluoxetine.

Assessment of Kinetic Isotope Effects on Enzyme-Mediated Reactions

Deuteration of a drug molecule can alter the rate of its metabolism, a phenomenon known as the kinetic isotope effect (KIE). This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.com

Probing Rate-Limiting Steps in Metabolic Transformations

The magnitude of the KIE can provide valuable information about the rate-limiting step of an enzyme-catalyzed reaction. If the cleavage of a C-H bond is the rate-limiting step, replacing that hydrogen with deuterium (B1214612) will significantly slow down the reaction rate. In the case of (±)-Fluoxetine-d5 Oxalate, the deuterium atoms are on the phenyl ring. The primary metabolic site is the N-methyl group. Therefore, a significant primary KIE on N-demethylation would not be expected. However, secondary KIEs could potentially influence the reaction rates, although these effects are generally smaller.

Comparative Metabolic Stability Studies of Deuterated Versus Unlabeled Compounds

A key application of deuterated compounds in drug discovery is to improve metabolic stability. nih.gov By strategically replacing hydrogens at metabolic "hot spots" with deuterium, the rate of metabolism can be slowed, potentially leading to a longer half-life and improved pharmacokinetic profile. nih.gov

A study on the antidepressant bupropion (B1668061) demonstrated that selective deuteration significantly decreased the formation of its major metabolites in both recombinant protein and human liver microsome incubations. nih.gov A similar comparative study with (±)-Fluoxetine-d5 Oxalate and unlabeled fluoxetine would be designed as follows:

Incubation : Both the deuterated and unlabeled compounds would be incubated with in vitro systems like human liver microsomes or S9 fractions.

Analysis : The rate of disappearance of the parent compound would be measured over time using LC-MS/MS.

Comparison : The intrinsic clearance (CLint) values for both compounds would be calculated and compared. A lower CLint for the deuterated compound would indicate increased metabolic stability.

The table below illustrates hypothetical comparative data based on findings from a study on deuterated bupropion. nih.gov

Compound In Vitro System Metabolite Formation (Relative %) Interpretation
Unlabeled BupropionHuman Liver Microsomes100%Baseline metabolic rate
Deuterated BupropionHuman Liver Microsomes~75%Reduced rate of metabolism

Given that the deuteration in (±)-Fluoxetine-d5 Oxalate is not at a primary site of metabolism, a dramatic increase in metabolic stability due to a primary KIE is not anticipated. However, such studies are still valuable to confirm the metabolic profile and rule out any unexpected metabolic switching.

Role in Enzyme Phenotyping and Cytochrome P450 (CYP) Inhibition/Induction Studies (In Vitro)

In the realm of in vitro metabolic research, (±)-Fluoxetine-d5 Oxalate (phenyl-d5) is not the subject of inhibition studies itself, but rather the analytical tool that makes precise and reliable studies of fluoxetine possible. When researchers aim to determine which CYP enzymes are responsible for metabolizing fluoxetine or how potently fluoxetine inhibits specific CYP isoforms, they rely on techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the minute concentrations of the drug and its metabolites. nih.govsci-hub.se The addition of a known quantity of (±)-Fluoxetine-d5 Oxalate (phenyl-d5) as an internal standard to each sample allows for correction of any analyte loss during sample preparation and analysis, thereby ensuring the accuracy of the results. nih.gov

Enzyme Phenotyping:

In vitro studies have established that fluoxetine's metabolism is complex, involving multiple CYP enzymes. The primary metabolic pathway is N-demethylation to form its active metabolite, norfluoxetine. nih.govclinpgx.org Research using human liver microsomes and recombinant CYP enzymes has identified CYP2D6 as the major enzyme responsible for this conversion. nih.govclinpgx.orgnih.gov Other enzymes, including CYP2C19, CYP2C9, and CYP3A4, also contribute to a lesser extent. nih.govclinpgx.org The accurate determination of the contribution of each of these enzymes relies on analytical methods where deuterated standards like (±)-Fluoxetine-d5 Oxalate (phenyl-d5) are essential for precise quantification.

Cytochrome P450 Inhibition:

Fluoxetine and its metabolite norfluoxetine are known to be significant inhibitors of several CYP enzymes. This inhibition is a critical factor in potential drug-drug interactions. In vitro studies are designed to quantify the potency of this inhibition, typically reported as an inhibition constant (K_i) or an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%).

Research has demonstrated that fluoxetine and its enantiomers are potent inhibitors of CYP2D6 and CYP2C19. nih.govnih.gov Furthermore, they exhibit time-dependent inhibition (TDI) of CYP2C19 and CYP3A4, where the inhibitory effect increases with the duration of exposure to the enzyme. nih.gov The stereochemistry of fluoxetine and norfluoxetine plays a significant role in their inhibitory profiles.

Detailed findings from in vitro inhibition studies, which utilize analytical methods dependent on (±)-Fluoxetine-d5 Oxalate (phenyl-d5) for accurate measurement, are summarized below.

Table 1: In Vitro Time-Dependent Inhibition of CYP3A4 by Fluoxetine and Norfluoxetine Enantiomers in Human Liver Microsomes

InhibitorK_I (μM)k_inact,app (min⁻¹)
(S)-Fluoxetine21 ± 190.009 ± 0.003
(R)-Norfluoxetine8 ± 30.011 ± 0.001

Data derived from studies on the non-deuterated compounds, where (±)-Fluoxetine-d5 Oxalate would be used as an analytical tool. nih.gov

Table 2: In Vitro Time-Dependent Inhibition of CYP2C19 by Fluoxetine and Norfluoxetine Enantiomers in Human Liver Microsomes

InhibitorK_I (μM)k_inact,app (min⁻¹)
(S)-Norfluoxetine70.059

Data derived from studies on the non-deuterated compounds, where (±)-Fluoxetine-d5 Oxalate would be used as an analytical tool. (S)-Norfluoxetine was identified as the most potent inhibitor of CYP2C19. nih.gov

Cytochrome P450 Induction Studies:

In addition to inhibition, drugs can also cause an increase in the production of CYP enzymes, a process known as induction. In vitro studies using cultured human hepatocytes are conducted to assess this potential. Studies investigating fluoxetine and its metabolites for their potential to induce CYP3A4 have been performed. nih.gov These experiments also depend on the precise measurement of changes in enzyme activity, often through the quantification of a probe substrate's metabolites, a process enhanced by the use of stable isotope-labeled internal standards.

Explorations in in Vitro and Theoretical Pharmacological Research

Molecular Interactions with Neurotransmitter Transporters and Receptors

In Vitro Binding Affinity Studies (e.g., Serotonin (B10506) Transporter, Muscarinic Receptors, Nicotinic Acetylcholine (B1216132) Receptors)

In vitro binding assays are crucial for determining the affinity of a compound for its molecular targets. For (±)-fluoxetine, these studies have elucidated its high affinity for SERT and comparatively lower affinity for other receptors.

Serotonin Transporter (SERT): Fluoxetine (B1211875) binds with high affinity to SERT, which is responsible for the reuptake of serotonin from the synaptic cleft into presynaptic neurons. This binding inhibits the transporter's function, leading to an increase in the extracellular concentration of serotonin. The binding affinity of fluoxetine for SERT is a key determinant of its potency as an SSRI.

Muscarinic Receptors: Unlike tricyclic antidepressants which often exhibit significant anticholinergic side effects due to their affinity for muscarinic acetylcholine receptors, fluoxetine demonstrates a notably weak interaction. A comprehensive review of its receptor effects indicates that fluoxetine exposure appears to have no significant effect on cholinergic muscarinic receptors. nih.gov This low affinity is a distinguishing feature of fluoxetine and other SSRIs, contributing to a more favorable side-effect profile compared to older classes of antidepressants. Some studies suggest that at higher concentrations, fluoxetine's effects on intestinal motility may be partially mediated by muscarinic signaling, though its direct binding affinity remains low. researchgate.net

Nicotinic Acetylcholine Receptors (nAChRs): Fluoxetine has been shown to interact with nAChRs. Research indicates that fluoxetine can block both muscle and neuronal nAChRs in a noncompetitive and voltage-dependent manner. wikipedia.org This interaction is distinct from its primary action on SERT and may contribute to some of its other pharmacological effects. The potency of this blockade varies between different nAChR subtypes. wikipedia.org

Table 1: In Vitro Binding Affinities of (±)-Fluoxetine for Key Neurotransmitter Targets
TargetReported Affinity (Ki)Receptor TypeComment
Serotonin Transporter (SERT)HighTransporterPrimary therapeutic target.
Muscarinic ReceptorsLow / NegligibleGPCRContributes to a favorable side-effect profile compared to TCAs. nih.gov
Nicotinic Acetylcholine ReceptorsModerateLigand-gated ion channelActs as a noncompetitive antagonist. wikipedia.org

Cellular Uptake and Reuptake Inhibition Assays

Cell-based assays are fundamental to understanding the functional consequences of a drug's interaction with its target. For fluoxetine, these assays confirm its potent inhibition of serotonin reuptake. In these experimental setups, cells that express SERT are exposed to radiolabeled serotonin. The amount of serotonin taken up by the cells is then measured in the presence and absence of the drug. Fluoxetine demonstrates a concentration-dependent inhibition of serotonin uptake, providing a functional measure of its potency (typically reported as an IC50 value). These assays are critical for characterizing the selectivity of compounds like fluoxetine, comparing its potency at SERT versus other monoamine transporters like the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).

Evaluation of Deuterium (B1214612) Substitution Impact on In Vitro Pharmacological Activity

The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, can influence its metabolic stability and pharmacokinetic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make the deuterated compound more resistant to metabolic breakdown by enzymes such as the cytochrome P450 (CYP) system. nih.gov

However, it is generally accepted that for the purpose of direct receptor binding and in vitro pharmacological activity, the effects of deuteration are often minimal. The shape and stereochemistry of the molecule, which are critical for receptor binding, are not significantly altered by the substitution of hydrogen with deuterium. Therefore, it is highly probable that the in vitro binding affinity and reuptake inhibition potency of (±)-Fluoxetine-d5 Oxalate (B1200264) at SERT, muscarinic receptors, and nicotinic acetylcholine receptors are very similar to those of non-deuterated fluoxetine. The primary utility of this deuteration lies in its effect on mass, which allows it to be distinguished from the non-deuterated form in mass spectrometry, hence its use as an internal standard.

Utilization in Biochemical and Cell-Based Assays for Mechanistic Insights

The primary application of (±)-Fluoxetine-d5 Oxalate in biochemical and cell-based assays is as an internal standard. nih.govresearchgate.netnih.gov In studies investigating the metabolism, transport, or quantification of fluoxetine, a known concentration of the deuterated standard is added to the biological samples (e.g., plasma, tissue homogenates). During analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated and non-deuterated forms of fluoxetine can be separated and independently quantified based on their mass difference. nih.gov This allows for precise and accurate measurement of the non-deuterated fluoxetine concentration, as the internal standard accounts for any loss of analyte during sample preparation and analysis.

While not used to directly probe new mechanistic insights of its own, the use of (±)-Fluoxetine-d5 Oxalate is crucial for the validity and accuracy of studies that do. For example, in cell-based assays designed to measure the rate of fluoxetine metabolism by specific CYP enzymes, (±)-Fluoxetine-d5 Oxalate serves as a reliable tool to quantify the disappearance of the parent drug and the appearance of its metabolites.

Table 2: Summary of Compound Names
Compound Name
(±)-Fluoxetine-d5 Oxalate (phenyl-d5)
(±)-Fluoxetine
Norfluoxetine (B159337)
Serotonin
Norepinephrine
Dopamine
Acetylcholine

Future Directions and Emerging Research Avenues

Integration with Advanced Analytical Platforms for Comprehensive Profiling (e.g., Metabolomics)

The integration of stable isotope-labeled compounds like (±)-Fluoxetine-d5 Oxalate (B1200264) with advanced analytical platforms, particularly in metabolomics, is a key area of future development. In complex biological samples, distinguishing between the analyte of interest and background noise is a major challenge. As a deuterated internal standard, (±)-Fluoxetine-d5 Oxalate can significantly enhance the accuracy and reproducibility of quantification in mass spectrometry (MS)-based metabolomics. iroatech.comisolife.nlsigmaaldrich.com

When spiked into a sample, the deuterated standard co-elutes with the unlabeled endogenous analyte but is distinguishable by its higher mass. This allows for precise correction of variations that can occur during sample preparation and instrumental analysis, such as ion suppression or enhancement effects. iroatech.comisolife.nl The use of such standards is crucial for untargeted metabolomics, where researchers aim to identify and quantify as many metabolites as possible to gain a comprehensive understanding of a biological system. nih.govnih.gov Recent advances in software can automate the extraction and quantification of these isotopolog signals, streamlining complex data analysis. nih.govnih.gov This approach is not limited to biological fluids; it can be applied to various sample matrices, enhancing the reliability of biomarker discovery and metabolic pathway analysis. iroatech.com

Table 1: Role in Advanced Analytical Platforms

Application Area Function of (±)-Fluoxetine-d5 Oxalate Benefit Relevant Analytical Technique
Quantitative MetabolomicsInternal StandardCorrects for matrix effects and instrumental variability. iroatech.comisolife.nlLiquid Chromatography-Mass Spectrometry (LC-MS)
Biomarker DiscoveryQuality Control (QC) StandardEnsures data comparability across different samples and studies. nih.govHigh-Resolution Mass Spectrometry
Pharmacokinetic StudiesTracerEnables precise measurement of drug absorption, distribution, metabolism, and excretion.Tandem Mass Spectrometry (MS/MS)
Untargeted ProfilingReference CompoundAids in the identification and validation of unknown metabolites. nih.govLC-MS, Nuclear Magnetic Resonance (NMR)

Development of Next-Generation Deuterated Probes for Specific Research Questions

The design of next-generation deuterated probes is moving beyond simple internal standards towards tools for answering highly specific biological questions. europa.eu The strategic placement of deuterium (B1214612) atoms, as seen in the phenyl-d5 moiety of (±)-Fluoxetine-d5 Oxalate, can be exploited to investigate metabolic pathways and enzyme mechanisms. This "precision deuteration" can slow down metabolic processes at specific sites, a phenomenon known as the kinetic isotope effect. nih.gov

By creating analogues of drugs with deuterium at metabolically vulnerable positions, researchers can develop compounds with improved pharmacokinetic profiles, potentially leading to lower required doses and reduced formation of toxic metabolites. nih.gov For example, the development of deutetrabenazine, the first FDA-approved deuterated drug, demonstrated that this approach could yield tangible clinical benefits. nih.gov Future research could involve synthesizing different deuterated versions of fluoxetine (B1211875) to probe the specific roles of various metabolic pathways. These next-generation probes could also be used in advanced imaging techniques, such as Raman spectroscopy, where the unique vibrational frequency of the carbon-deuterium (C-D) bond allows for "label-free" tracking of the drug within living cells. europa.eu

Computational Chemistry and Molecular Dynamics Simulations in Isotopic Labeling Studies

Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for understanding the effects of isotopic labeling at a molecular level. coe.eduacs.org These methods can predict how deuteration alters the vibrational modes of a molecule, which in turn can influence intermolecular interactions. nih.gov For a compound like (±)-Fluoxetine-d5 Oxalate, simulations can model its binding to target proteins, such as the serotonin (B10506) transporter.

Integrating MD simulations with experimental techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) provides a powerful hybrid approach. nih.govchemrxiv.org HDX-MS measures the rate at which backbone amide hydrogens in a protein exchange with deuterium from the solvent, offering insights into protein conformation and dynamics. nih.gov MD simulations can then generate high-resolution structural models that explain the observed exchange patterns, pinpointing the specific amino acid residues involved in the drug-protein interaction. nih.govchemrxiv.org This combined strategy can reveal the subtle structural consequences of drug binding and how deuteration might modulate these interactions, guiding the design of more effective and specific therapeutics. nih.gov

Table 2: Computational and Simulation Applications

Technique Application to Isotopic Labeling Insight Gained for (±)-Fluoxetine-d5 Oxalate
Quantum Mechanics (QM)Predicts changes in vibrational frequencies upon deuteration. coe.eduacs.orgUnderstanding of the kinetic isotope effect on metabolism.
Molecular Dynamics (MD)Simulates the behavior of the deuterated drug in a biological environment (e.g., in a lipid bilayer or bound to a protein). nih.govElucidation of binding modes and interaction dynamics with its transporter.
Hybrid QM/MMModels enzymatic reactions involving the deuterated compound.Detailed mechanism of cytochrome P450-mediated metabolism.
HDX-MS with MDCombines experimental data on protein conformational changes with high-resolution structural modeling. nih.govchemrxiv.orgPrecise mapping of the drug's binding site and its effect on protein flexibility.

Expansion of Research Applications to Novel Biological Systems and Matrices

The application of (±)-Fluoxetine-d5 Oxalate and similar deuterated standards is expected to extend into novel biological systems and environmental matrices. The robustness of isotope dilution mass spectrometry allows for accurate quantification even in "dirty" or complex samples where other methods might fail. This opens up possibilities for studying the pharmacokinetics and metabolism of fluoxetine in non-human organisms, which could be relevant for veterinary medicine or ecological studies.

Furthermore, the presence of pharmaceuticals in the environment is a growing concern. Highly sensitive methods using deuterated internal standards can be developed to detect and quantify trace amounts of fluoxetine and its metabolites in wastewater, river systems, and even drinking water. This is critical for assessing the environmental impact of pharmaceuticals and for monitoring the effectiveness of water treatment processes. The study of deuterated molecules is also fundamental in astrophysics to understand the history and chemical processes of the interstellar medium, highlighting the broad relevance of deuterium labeling across scientific disciplines. aanda.orgnih.gov The principles used to detect deuterated molecules in space are conceptually similar to the highly sensitive detection required for environmental analysis on Earth.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.